1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole
Overview
Description
1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole is a heterocyclic compound characterized by its complex fused-ring structure, which includes a benzothiopyran and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzothiophene with a pyrazole derivative in the presence of a strong acid or base can yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole has found applications in several scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole is structurally similar to other heterocyclic compounds such as benzothiophenes, pyrazoles, and benzodiazepines. its unique fused-ring structure sets it apart, providing distinct chemical and biological properties. Some similar compounds include:
Benzothiophene: A simpler heterocyclic compound lacking the pyrazole moiety.
Pyrazole: A five-membered ring containing nitrogen atoms, without the fused benzothiopyran structure.
Benzodiazepine: A class of psychoactive drugs with a fused benzene and diazepine ring system.
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Properties
IUPAC Name |
1,5-dihydroisothiochromeno[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)6-13-9-5-11-12-10(8)9/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWVBSHCIEKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(S1)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678503 | |
Record name | 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189379-44-9 | |
Record name | 1,5-Dihydro[2]benzothiopyrano[4,3-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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